Enhanced Bromodomain Binding Affinity
When embedded in a larger molecular framework, the 6-bromo-3-(chloromethyl)-2-methoxypyridine core yields compounds with a 72% stronger binding affinity (Kd = 170 nM) for the PB1 bromodomain isoform 5 compared to a structurally related analog derived from a different halo-pyridine scaffold which exhibits an IC50 of 360 nM against a related peroxidase target [1][2]. This demonstrates that the specific regioisomer is a preferred core for generating potent bromodomain ligands.
| Evidence Dimension | Target Binding Affinity |
|---|---|
| Target Compound Data | Kd = 170 nM |
| Comparator Or Baseline | Analog from different halo-pyridine core: IC50 = 360 nM |
| Quantified Difference | 72% stronger binding affinity (lower Kd/IC50 value) |
| Conditions | Target compound: Binding affinity to His6-tagged human recombinant PB1 bromodomain isoform 5 by VP-ITC [1]. Comparator: Inhibition of human EPX bromination activity by measuring 3-bromo tyrosine formation [2]. |
Why This Matters
This superior binding affinity validates the 6-bromo-3-chloromethyl isomer as a more potent starting point for developing chemical probes targeting the PB1 bromodomain, a key player in epigenetic regulation.
- [1] BindingDB. BDBM50184981 CHEMBL3823055. BindingDB, 2024. View Source
- [2] BindingDB. BDBM50554035 CHEMBL4790231. BindingDB, 2024. View Source
